molecular formula C10H19ClF2N2 B12455716 3-(4,4-Difluoropiperidinyl)piperidine hydrochloride

3-(4,4-Difluoropiperidinyl)piperidine hydrochloride

Cat. No.: B12455716
M. Wt: 240.72 g/mol
InChI Key: VVHLZRMPWQBACK-UHFFFAOYSA-N
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Description

4,4-Difluoro-1,3’-bipiperidine hydrochloride is a chemical compound with the molecular formula C10H19ClF2N2. It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 4th position of the piperidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1,3’-bipiperidine hydrochloride typically involves the fluorination of piperidine derivatives. One common method involves the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of 4,4-difluoro-1,3’-bipiperidine hydrochloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,3’-bipiperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

4,4-Difluoro-1,3’-bipiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 4,4-difluoro-1,3’-bipiperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its target. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1,3’-bipiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 4th position of the piperidine ring enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C10H19ClF2N2

Molecular Weight

240.72 g/mol

IUPAC Name

4,4-difluoro-1-piperidin-3-ylpiperidine;hydrochloride

InChI

InChI=1S/C10H18F2N2.ClH/c11-10(12)3-6-14(7-4-10)9-2-1-5-13-8-9;/h9,13H,1-8H2;1H

InChI Key

VVHLZRMPWQBACK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)(F)F.Cl

Origin of Product

United States

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